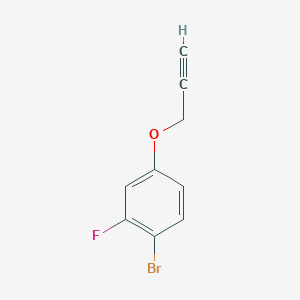

1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H6BrFO It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a prop-2-yn-1-yloxy group

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-fluorobenzene and propargyl alcohol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide.

Procedure: The propargyl alcohol is reacted with 1-bromo-2-fluorobenzene in the presence of a base to form the desired product. The reaction is typically conducted in a solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.

Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the pure compound

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst. For example, it can undergo Suzuki coupling reactions with boronic acids to form new carbon-carbon bonds.

Oxidation and Reduction: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds or reduced to form alkanes.

Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation to form alkenes or alkanes

Scientific Research Applications

Scientific Research Applications

The compound is utilized across several scientific disciplines:

1. Organic Synthesis:

- It serves as a versatile building block for synthesizing more complex organic molecules. The presence of the prop-2-yn-1-yloxy group facilitates click chemistry reactions, which are valuable for constructing diverse molecular architectures .

2. Medicinal Chemistry:

- The compound's unique structure allows for modifications that can lead to potential pharmaceutical applications. Its reactivity can be exploited to create novel drug candidates targeting various biological pathways .

3. Biological Studies:

- It can be employed to modify biomolecules, enabling researchers to study biological processes more effectively. For instance, it has been investigated for its antibacterial properties against strains like Bacillus subtilis, demonstrating significant inhibitory effects .

4. Material Science:

- The compound is also explored in the development of advanced materials and specialty chemicals, particularly those requiring specific functional groups for enhanced performance in applications like coatings and adhesives.

Case Study 1: Antibacterial Activity

A study demonstrated that derivatives of 1-bromo compounds, including 1-bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene, exhibited potent antibacterial activity against Bacillus subtilis. The structure-function relationship was analyzed, indicating that modifications to the halogen substituents could enhance efficacy .

Case Study 2: Click Chemistry Applications

In a series of experiments aimed at developing new drug candidates, researchers utilized click chemistry involving this compound to attach various pharmacophores to biomolecules. This approach allowed for rapid screening of potential drug interactions and biological activities, showcasing its utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene depends on the specific reactions it undergoes. For example:

Substitution Reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring and form new bonds.

Oxidation and Reduction: The prop-2-yn-1-yloxy group can be oxidized or reduced through standard organic chemistry mechanisms involving electron transfer.

Comparison with Similar Compounds

1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene can be compared with similar compounds such as:

1-Bromo-4-fluorobenzene: Lacks the prop-2-yn-1-yloxy group, making it less versatile in certain synthetic applications.

1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: Lacks the bromine atom, which limits its use in substitution reactions.

2-Bromo-1-fluoro-4-(prop-2-yn-1-yloxy)benzene: A positional isomer with similar properties but different reactivity due to the position of the substituents

Biological Activity

1-Bromo-2-fluoro-4-(prop-2-yn-1-yloxy)benzene is an organic compound notable for its unique structural features, including a bromine atom, a fluorine atom, and a propargyl ether group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity profiles.

The molecular formula of this compound is C9H7BrF. The presence of both bromine and fluorine atoms contributes to its distinct reactivity, making it a promising intermediate in various chemical reactions.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Notably, it has been shown to inhibit urease enzyme activity, which is crucial for certain bacterial functions. This inhibition can disrupt metabolic pathways in bacteria, suggesting potential antibacterial applications.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

- Urease Inhibition Study : Research demonstrated that this compound effectively inhibited urease activity in Proteus vulgaris, a urease-producing bacterium. The compound was shown to reduce urease activity by up to 70% at concentrations of 50 µM, indicating significant potential as an antibacterial agent targeting urease-dependent pathways.

- Antiproliferative Effects : A study involving various cancer cell lines assessed the antiproliferative effects of this compound. It was observed that treatment with this compound led to a dose-dependent reduction in cell viability, with IC50 values ranging from 20 to 40 µM across different cell lines, highlighting its potential as an anticancer agent.

- Antibacterial Activity Evaluation : In vitro testing against gram-positive and gram-negative bacteria revealed that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 100 µg/mL for these strains, suggesting its utility in developing new antibacterial therapies.

Properties

Molecular Formula |

C9H6BrFO |

|---|---|

Molecular Weight |

229.05 g/mol |

IUPAC Name |

1-bromo-2-fluoro-4-prop-2-ynoxybenzene |

InChI |

InChI=1S/C9H6BrFO/c1-2-5-12-7-3-4-8(10)9(11)6-7/h1,3-4,6H,5H2 |

InChI Key |

HOAKXHFXGZXIFR-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1=CC(=C(C=C1)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.